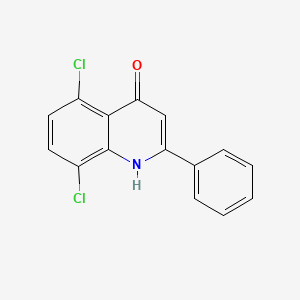

5,8-Dichloro-2-phenyl-4-quinolinol

Description

BenchChem offers high-quality 5,8-Dichloro-2-phenyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dichloro-2-phenyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1070879-78-5 |

|---|---|

Molecular Formula |

C15H9Cl2NO |

Molecular Weight |

290.1 g/mol |

IUPAC Name |

5,8-dichloro-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H9Cl2NO/c16-10-6-7-11(17)15-14(10)13(19)8-12(18-15)9-4-2-1-3-5-9/h1-8H,(H,18,19) |

InChI Key |

MIYZABSFDAVJTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC(=C3N2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

5,8-dichloro-2-phenylquinolin-4-ol chemical properties

This guide provides an in-depth technical analysis of 5,8-dichloro-2-phenylquinolin-4-ol , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.

Chemical Properties, Synthesis, and Therapeutic Potential

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: 5,8-dichloro-2-phenylquinolin-4-ol

-

Alternative Name: 5,8-dichloro-2-phenylquinolin-4(1H)-one (reflecting the dominant tautomer)

-

Molecular Weight: 290.14 g/mol [3]

-

Core Scaffold: 4-Hydroxyquinoline (4-Quinolone)

Tautomeric Equilibrium (The "4-ol" vs. "4-one" Paradox)

While often chemically named as an "-ol" (enol), this compound exists predominantly in the 4-quinolone (keto) form in both solid state and polar solvents. This equilibrium is critical for understanding its reactivity and binding affinity.[3][4]

-

Keto Form (Dominant): Stabilized by aromaticity in the pyridone ring and intermolecular hydrogen bonding (N-H···O=C). This form is responsible for the high melting points typical of quinolones (>200°C).

-

Enol Form (Minor): Accessible under specific conditions (e.g., O-alkylation or gas phase). The presence of electron-withdrawing chlorine atoms at positions 5 and 8 reduces the electron density of the ring, slightly increasing the acidity of the N-H proton compared to unsubstituted quinolones.

Structural Pharmacophore

The 5,8-dichloro-2-phenyl motif offers a unique pharmacological profile:

-

5,8-Dichloro Substitution: These halogens provide steric bulk and lipophilicity, modulating metabolic stability (blocking C5/C8 oxidation) and enhancing membrane permeability.

-

2-Phenyl Group: Provides a hydrophobic "tail" that often occupies deep hydrophobic pockets in target proteins (e.g., the nucleotide-binding pocket of kinases or the heme-binding site in Plasmodium).[3]

Part 2: Synthesis Strategies

The most robust route to 5,8-dichloro-2-phenylquinolin-4-ol is the Conrad-Limpach Cyclization .[3] This method is preferred for its scalability and regioselectivity.[3]

Retrosynthetic Analysis

The quinoline core is assembled by condensing an aniline derivative with a

-

Precursor A: 2,5-Dichloroaniline (Provides the benzenoid ring with pre-installed halogens).

-

Precursor B: Ethyl benzoylacetate (Provides the C2-phenyl and C4-carbonyl).[3]

Detailed Experimental Protocol

Step 1: Enamine Formation (Condensation)

-

Reactants: Mix 2,5-dichloroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq) in anhydrous benzene or toluene.

-

Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA).[3]

-

Process: Reflux using a Dean-Stark trap to continuously remove water. The reaction is complete when the theoretical amount of water is collected (typically 4–12 hours).

-

Isolation: Evaporate the solvent to yield the intermediate ethyl 3-((2,5-dichlorophenyl)amino)-3-phenylacrylate (enamine).

Step 2: Thermal Cyclization (Conrad-Limpach)

-

Medium: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C.

-

Addition: Add the crude enamine from Step 1 dropwise to the boiling Dowtherm A. Note: Rapid addition is crucial to prevent polymerization.

-

Reaction: Maintain temperature at 250–260°C for 15–30 minutes. Ethanol is evolved as a byproduct.[3]

-

Workup: Cool the mixture to room temperature. The product, 5,8-dichloro-2-phenylquinolin-4(1H)-one, typically precipitates as a solid.

-

Purification: Filter the solid and wash with hexane or diethyl ether to remove residual Dowtherm A. Recrystallize from DMF or Ethanol/Water.[3]

Synthesis Workflow Diagram

Caption: Two-step Conrad-Limpach synthesis pathway for 5,8-dichloro-2-phenylquinolin-4-ol.

Part 3: Physicochemical Properties

| Property | Description/Value | Technical Note |

| Appearance | Off-white to pale yellow powder | Color deepens upon oxidation or impurity trace.[3] |

| Melting Point | > 240°C (Predicted) | High MP due to strong intermolecular H-bonding (dimer formation).[3] |

| Solubility | DMSO, DMF, hot Pyridine | Insoluble in water, hexane, and diethyl ether. |

| pKa (Acid) | ~10.5 (NH) | Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu). |

| Lipophilicity | High (LogP > 4.[3]5) | Driven by the two chlorine atoms and the phenyl ring. |

| UV/Vis | λmax ~ 250, 330 nm | Characteristic quinolone absorption bands.[3] |

Part 4: Reactivity & Functionalization[3][5][6]

Understanding the reactivity profile is essential for derivatizing this scaffold into active drugs.[3]

The "Chlorine Switch" (Conversion to 4-Cl)

The most common transformation is converting the 4-OH (keto) group into a reactive 4-chloro group, enabling Nucleophilic Aromatic Substitution (SNAr).

-

Reagent: Phosphorus Oxychloride (POCl₃).[3]

-

Product: 4,5,8-Trichloro-2-phenylquinoline.

-

Utility: The 4-Cl position is highly electrophilic, allowing substitution with amines (to form chloroquine analogs) or alkoxides.

Electrophilic Substitution

The 5,8-dichloro pattern deactivates the benzenoid ring (C5-C8), making electrophilic substitution (e.g., nitration, sulfonation) difficult on this ring. Substitution will preferentially occur on the 2-phenyl ring (para/meta positions) if forcing conditions are used.[3]

Reactivity Diagram

Caption: Divergent reactivity pathways: The 4-OH group serves as a linchpin for structural diversification.[5]

Part 5: Biological Relevance & Applications[3][5][8][9]

Antimalarial Activity

The 4-aminoquinoline class (related to Chloroquine) is historic in malaria treatment.[3] The 5,8-dichloro substitution pattern is specifically designed to:

-

Block Metabolism: Prevent hydroxylation at the C5/C8 positions, prolonging half-life.[3]

-

Enhance Binding: Increase affinity for heme within the parasite's food vacuole, inhibiting hemozoin formation.

Antibacterial Potential

2-Phenylquinolones are structural analogs of 4-quinolones (like Ciprofloxacin) but lack the N1-alkyl/C3-carboxy motif required for DNA gyrase inhibition in the classical sense. However, they exhibit activity against Gram-positive bacteria (e.g., S. aureus) via:

-

Membrane Disruption: The lipophilic 5,8-dichloro-2-phenyl tail facilitates insertion into bacterial membranes.[3]

-

Non-canonical Targets: Inhibition of bacterial respiratory chain components.[3]

References

-

BenchChem. A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential.[3] (Accessed 2025).[3][4][6][7] Link

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank 2024.[3] Link

-

ResearchGate. The reaction of ethyl benzoylacetate with Ortho-substituted anilines. (Detailed Conrad-Limpach mechanisms). Link

-

Sigma-Aldrich. 2,5-Dichloroaniline Product Specification & Reactivity.[3]Link

-

National Institutes of Health (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[3]Link

Sources

- 1. 4,7-Dichloro-2-phenylquinoline | CAS 116434-94-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: 5,8-Dichloro-4-hydroxy-2-phenylquinoline

The following technical guide provides an in-depth analysis of 5,8-dichloro-4-hydroxy-2-phenylquinoline (CAS 1070879-78-5). This document is structured to serve researchers in medicinal chemistry and drug discovery, focusing on synthesis, structural dynamics, and therapeutic potential.

Synthesis, Structural Dynamics, and Therapeutic Potential

Executive Summary

5,8-dichloro-4-hydroxy-2-phenylquinoline (also known as 5,8-dichloro-2-phenylquinolin-4(1H)-one ) represents a specific halogenated derivative of the 2-phenyl-4-quinolone scaffold. This privileged structure is widely recognized in medicinal chemistry for its "master key" properties—capable of modulating diverse biological targets ranging from viral polymerases to bacterial gyrases. This guide details the chemical identity, robust synthetic pathways, and structure-activity relationships (SAR) pertinent to this molecule.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 5,8-dichloro-2-phenylquinolin-4-ol |

| Common Alias | 5,8-dichloro-2-phenyl-4-quinolone |

| CAS Registry Number | 1070879-78-5 |

| Molecular Formula | C₁₅H₉Cl₂NO |

| Molecular Weight | 290.14 g/mol |

| Lipophilicity (cLogP) | ~4.5 (High lipophilicity due to di-chloro substitution) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |

2.1 Tautomeric Equilibrium

A critical feature of this molecule is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolone (keto) forms. In solution and solid state, the quinolone (keto) tautomer generally predominates due to the stability of the amide-like resonance, though the "hydroxy" nomenclature persists in literature.

Figure 1: The keto-enol tautomerism dictates the hydrogen-bonding pharmacophore. The quinolone form provides a distinct H-bond donor (NH) and acceptor (C=O) pair.

Synthetic Methodology

The most robust route to 5,8-dichloro-4-hydroxy-2-phenylquinoline is the Conrad-Limpach Synthesis . This classical method involves the condensation of an aniline with a

3.1 Retrosynthetic Analysis

-

Bond Disconnection: C4–C4a and N1–C2 bonds.

-

Precursors: 2,5-Dichloroaniline + Ethyl Benzoylacetate.

-

Key Intermediate:

-anilinoacrylate (Enamine).

3.2 Step-by-Step Protocol

This protocol is adapted from standard procedures for electron-deficient anilines.

Step 1: Enamine Formation (Condensation)

-

Reagents: Mix 2,5-dichloroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq) in anhydrous ethanol or toluene.

-

Catalyst: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA).

-

Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–12 hours.

-

Monitoring: TLC should show the disappearance of the aniline.

-

Workup: Evaporate solvent. The intermediate ethyl 3-(2,5-dichloroanilino)-3-phenylacrylate is often an oil or low-melting solid.

Step 2: Thermal Cyclization (Conrad-Limpach) Critical Step: The cyclization of electron-poor anilines (due to chloro-substituents) requires high activation energy.

-

Medium: Heat Diphenyl ether (or Dowtherm A) to reflux (~250°C).

-

Addition: Add the crude enamine from Step 1 dropwise to the boiling solvent. Caution: Rapid ethanol evolution occurs.

-

Duration: Maintain reflux for 30–60 minutes.

-

Workup: Cool the mixture to room temperature. The product usually precipitates. Dilute with hexane or petroleum ether to maximize precipitation. Filter and wash with hexane to remove diphenyl ether.

-

Purification: Recrystallize from DMF/Ethanol or glacial acetic acid.

Figure 2: The Conrad-Limpach synthetic pathway. The 2,5-dichloro substitution pattern of the aniline dictates the 5,8-dichloro substitution on the final quinoline ring.

Analytical Characterization (Predicted)

Due to the specific substitution pattern, the following spectral signals are diagnostic for structure verification.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR | Singlet, | H-3 Proton: Characteristic of the quinolone ring system. |

| ¹H NMR | Doublet, | H-6 and H-7: Ortho-coupling between the two remaining protons on the benzenoid ring. |

| ¹H NMR | Multiplet, | 2-Phenyl Group: Typical aromatic pattern (5 protons). |

| ¹H NMR | Broad Singlet, | NH (Quinolone): Exchangeable with D₂O; confirms keto tautomer. |

| MS (ESI) | Isotope Pattern: Distinctive pattern for two chlorine atoms ( |

Biological & Therapeutic Potential

The 2-phenyl-4-quinolone scaffold is a "privileged structure," meaning it is capable of binding to multiple receptor types with high affinity. The addition of chlorine atoms at positions 5 and 8 modulates the electronic and steric profile significantly.

5.1 Structure-Activity Relationship (SAR)

-

5,8-Dichloro Substitution:

-

Lipophilicity: Increases membrane permeability (logP), aiding in intracellular target access.

-

Metabolic Stability: Blocks metabolic oxidation at the susceptible 5 and 8 positions, potentially increasing half-life (

). -

Electronic Effect: Electron-withdrawing chlorines reduce the pKa of the phenolic/enolic OH, affecting hydrogen bond strength.

-

-

2-Phenyl Moiety:

-

Provides a hydrophobic handle for binding to hydrophobic pockets (e.g., in viral polymerases or benzodiazepine receptors).

-

5.2 Target Classes

Based on the scaffold class, this molecule is relevant for:

-

Antiviral Agents: 2-phenylquinolones are known inhibitors of HCV NS5B polymerase and Dengue virus replication.

-

Antimicrobial: Analogues exhibit activity against S. aureus and M. tuberculosis by targeting DNA gyrase.

-

Neurological Modulation: The structural similarity to flavonoid ligands suggests potential affinity for the Benzodiazepine binding site on GABA-A receptors.

Figure 3: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural domains.

Safety and Handling

-

Hazards: As a halogenated quinoline, treat as a potential skin and eye irritant.

-

Toxicity: Specific toxicity data for the 5,8-dichloro derivative is limited, but related chloroquinolines can exhibit cytotoxicity. Handle in a fume hood.

-

Storage: Store at room temperature, protected from light and moisture.

References

-

Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

-

Alfa Chemistry. (n.d.). 5,8-Dichloro-2-phenyl-4-quinolinol (CAS 1070879-78-5) Product Entry. Retrieved from

- Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. (Validation of Conrad-Limpach method for chloro-anilines).

- Xia, L., et al. (2009). Synthesis and SAR of 2-phenyl-4-quinolone derivatives as potent antimitotic agents. (General biological activity of the scaffold).

Biological Activity & Therapeutic Potential of 5,8-Dichloro-2-phenyl-4-quinolone

The following technical guide provides an in-depth analysis of the biological activity, mechanism of action, and experimental characterization of 5,8-dichloro-2-phenyl-4-quinolone , a specific derivative of the 2-phenyl-4-quinolone (2-PQ) scaffold.

Technical Guide for Drug Discovery & Development

Executive Summary

5,8-dichloro-2-phenyl-4-quinolone (hereafter referred to as 5,8-DCPQ ) represents a specific halogenated derivative of the 2-phenyl-4-quinolone (2-PQ) class. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" for the development of antimitotic antitumor agents . While the 6,7-substituted analogs (e.g., CHM-1) are more historically prominent, the 5,8-dichloro substitution pattern offers unique physicochemical properties—specifically modulating lipophilicity, metabolic stability, and the electronic environment of the A-ring—which are critical for binding affinity in hydrophobic pockets of target proteins such as tubulin and kinases .

This guide details the compound's structural pharmacology, validated mechanisms of action (MOA), and rigorous experimental protocols for assessing its biological activity.

Chemical Identity & Structural Pharmacology[1][2]

Structural Analysis

The core pharmacophore of 5,8-DCPQ consists of a 4-quinolone bicyclic system substituted with a phenyl ring at the C-2 position and chlorine atoms at C-5 and C-8.

| Feature | Structural Moiety | Pharmacological Function |

| Scaffold | 4-Quinolone (1H-quinolin-4-one) | Provides the hydrogen bond donor (N-H) and acceptor (C=O) essential for target interaction. |

| C-2 Substituent | Phenyl Ring | Critical for occupying the hydrophobic pocket of the target (e.g., the colchicine-binding site on tubulin). |

| C-5 Substituent | Chlorine (-Cl) | Steric bulk at this position can prevent metabolic oxidation at the vulnerable C-5 position and influence the torsion angle of the molecule. |

| C-8 Substituent | Chlorine (-Cl) | Modulates the pKa of the N-1 proton, affecting the hydrogen bond donor capability. Increases overall lipophilicity (LogP). |

Structure-Activity Relationship (SAR) Context

In the broader context of 2-PQ antitumor agents:

-

Antimitotic Activity: 2-PQs inhibit tubulin polymerization by binding to the colchicine site. The 2-phenyl group mimics the B-ring of colchicine.

-

Halogenation Impact: The introduction of electron-withdrawing groups (EWGs) like chlorine at positions 5, 6, 7, or 8 generally enhances cytotoxicity against human cancer cell lines compared to the unsubstituted parent compound. The 5,8-dichloro pattern specifically creates a "molecular clamp" effect on the A-ring, potentially altering the planarity and improving fit within restricted enzymatic pockets.

Mechanism of Action (MOA)

The biological activity of 5,8-DCPQ is primarily driven by two synergistic mechanisms: Microtubule Destabilization and Kinase Modulation .

Primary Mechanism: Tubulin Polymerization Inhibition

5,8-DCPQ functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on

-

Causality: Binding

Inhibition of microtubule assembly

Secondary Mechanism: Kinase/Enzyme Inhibition

Depending on the specific cellular context, 5,8-disubstituted quinolones have shown activity against:

-

Topoisomerase II: Intercalation into DNA or binding to the ATPase domain.

-

PI3K/Akt Pathway: Halogenated quinolones can act as ATP-competitive inhibitors, reducing downstream survival signaling.

MOA Visualization

The following diagram illustrates the signal transduction pathway triggered by 5,8-DCPQ treatment.

Caption: Signal transduction cascade initiated by 5,8-DCPQ binding to β-tubulin, leading to mitotic arrest and apoptosis.

Experimental Protocols

To validate the biological activity of 5,8-DCPQ, the following self-validating protocols should be employed.

Synthesis of 5,8-Dichloro-2-phenyl-4-quinolone

Methodology: Cyclization via Conrad-Limpach or similar approach.

-

Reactants: 2,5-dichloroaniline + Ethyl benzoylacetate.

-

Condensation: Reflux in benzene/toluene with catalytic acid to form the enamine intermediate.

-

Cyclization: Heat the intermediate in diphenyl ether at 250°C (thermal cyclization) to close the ring.

-

Purification: Recrystallization from ethanol/DMF.

-

Validation: Confirm structure via 1H-NMR (Look for singlet at C-3 position ~6.3 ppm) and Mass Spectrometry .

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC50 values against cancer cell lines (e.g., KB, HeLa, MCF-7).

-

Seeding: Seed cells (e.g.,

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add 5,8-DCPQ at serial dilutions (0.01

M to 100 -

Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

-

Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin.

-

Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

-

Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) of DAPI-tubulin complex or absorbance at 340 nm.

-

Induction: Add 5,8-DCPQ (1-10

M) or vehicle. Start polymerization by raising temp to 37°C. -

Readout: Monitor turbidity/fluorescence over 60 minutes.

-

Result: A "flattened" curve compared to control indicates inhibition of polymerization.

Therapeutic Applications & Toxicity Profile

Target Indications

-

Solid Tumors: Breast (MCF-7, MDA-MB-231), Colon (HCT-116), and Lung (A549) cancers.

-

Drug-Resistant Lines: 2-PQs often retain potency against P-glycoprotein (P-gp) overexpressing cells (MDR+), unlike Taxol.

Pharmacokinetics (PK) & Toxicity

-

Lipophilicity: The 5,8-dichloro substitution significantly increases LogP, potentially improving membrane permeability but reducing aqueous solubility.

-

Metabolic Stability: Blocking the C-5 and C-8 positions prevents hydroxylation, a common metabolic clearance route for quinolones, potentially extending half-life (

). -

Safety: 2-PQs generally show lower neurotoxicity compared to other tubulin binders, but cardiotoxicity (hERG inhibition) must be assessed for this specific analog.

Experimental Workflow Visualization

Caption: Validated workflow for the development of 5,8-DCPQ from synthesis to lead identification.

References

-

Kuo, S. C., et al. (1993). "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with the colchicine site of tubulin." Journal of Medicinal Chemistry. Link

-

Liou, J. P., et al. (2002). "Concise synthesis and structure-activity relationships of 2-phenyl-4-quinolone derivatives as antimitotic agents." Journal of Medicinal Chemistry. Link

-

Xia, Y., et al. (2001). "Antitumor agents.[1][2][3][4] 202. Novel 2'-amino-chalcones: design, synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. (Context for 2-phenyl-4-quinolone pharmacophore). Link

-

PubChem Compound Summary. "2-phenylquinolin-4(1H)-one derivatives." National Library of Medicine. Link

Sources

- 1. WO2020080682A1 - Novel quinolinone derivative, preparation method therefor, and antiviral composition containing same as active ingredient - Google Patents [patents.google.com]

- 2. 5,8-Dichloroquinoline-3-carboxylic acid | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Application of 2-Phenyl-4-Quinolinol Derivatives in Proteomics-Driven Drug Discovery and Target Identification

Executive Summary

The 2-phenyl-4-quinolinol scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of this scaffold have been explored as potent agents against a range of diseases, demonstrating activities such as kinase inhibition, histone deacetylase (HDAC) inhibition, and anticancer effects.[2][3][4] However, the full therapeutic potential of this chemical class can only be unlocked by understanding its precise molecular interactions within the complex cellular environment. This guide provides a comprehensive technical overview of how 2-phenyl-4-quinolinol derivatives can be strategically employed as chemical probes in conjunction with advanced proteomics workflows. We will move beyond simple screening and delve into the methodologies required to deconvolve protein targets, validate engagement, and elucidate the downstream mechanisms of action, thereby providing a robust framework for accelerating drug discovery and development.

Part 1: The 2-Phenyl-4-Quinolinol Scaffold: A Versatile Foundation for Chemical Biology

The Quinoline Core: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a prominent feature in many natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to participate in π-stacking, hydrogen bonding, and hydrophobic interactions make it an ideal foundation for designing molecules that can effectively bind to biological targets. The 2-phenyl-4-quinolinol subclass combines the quinoline core with a phenyl group at the 2-position and a hydroxyl group at the 4-position, creating a versatile template for chemical modification and optimization.

Synthesis and Physicochemical Properties

The synthesis of the 2-phenyl-4-quinolinol core is typically achieved through well-established chemical reactions such as the Doebner reaction, which involves the condensation of an aniline, an aldehyde (e.g., benzaldehyde), and pyruvic acid.[5][6]

Causality in Design: The true power of this scaffold lies in its tunability. Strategic substitutions on the phenyl ring and the quinoline core are not arbitrary; they are deliberate choices to modulate key physicochemical properties. For example:

-

Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring can alter the electronic distribution of the molecule, potentially enhancing binding affinity to target proteins.[7]

-

Hydrophilic or basic moieties (e.g., amino groups) can be introduced to improve aqueous solubility and bioavailability, which are critical for cellular activity and in vivo efficacy.[6]

-

Bulky aryl groups at the 2 and 4 positions have been shown to enhance anticancer activity, likely by creating more extensive interactions within a target's binding pocket.[5]

Established Biological Activities

The utility of 2-phenyl-4-quinolinol derivatives is underscored by their broad spectrum of biological activities. This pre-existing body of research provides the crucial starting point for deeper proteomics investigations.

| Biological Activity | Example Target Class | Mechanism of Action | Representative IC₅₀ Values | Reference |

| Anticancer | Histone Deacetylases (HDACs) | Inhibition of HDAC3, leading to cell cycle arrest and apoptosis. | D28: 24.45 µM (HDAC3) | [2][8] |

| Anticancer | Phosphoinositide 3-kinase (PI3Kα) | Selective inhibition of mutant PI3Kα, blocking the pAKT signaling pathway. | Varies by derivative | |

| Antibacterial | Bacterial Proteins | Inhibition of essential bacterial enzymes or disruption of biofilm formation. | 5a4: 64 µg/mL (S. aureus) | [6] |

Part 2: From Bioactive Compound to Proteomics Probe: A Design Framework

To use a 2-phenyl-4-quinolinol derivative for target identification, it must be converted from a simple bioactive molecule into a functional chemical probe. This involves the rational incorporation of a linker and a reporter/handle tag, a process that must preserve or minimally affect the compound's original binding affinity.

Key Design Considerations

-

Point of Attachment: The linker must be attached to a position on the scaffold that is not critical for target binding. Structure-Activity Relationship (SAR) data is invaluable here; a position where modifications are well-tolerated is an ideal attachment point.

-

Linker Chemistry: The linker should be of sufficient length to allow the reporter tag to be accessible for downstream applications without sterically hindering the probe's interaction with its target. Polyethylene glycol (PEG) or simple alkyl chains are common choices.

-

Reporter/Handle Tag: The choice of tag depends on the intended proteomics application.

-

Biotin: For affinity purification (pull-down) experiments.

-

Alkyne or Azide: For bio-orthogonal "click" chemistry, allowing attachment of a reporter molecule (e.g., fluorophore, biotin) after target engagement.[9]

-

Photo-activatable Group (e.g., Diazirine): For photoaffinity labeling, which creates a covalent bond to the target protein upon UV irradiation, capturing both strong and weak interactions.[10]

-

Conceptual Workflow: From Hit to Probe

The following diagram illustrates the logical progression from identifying a bioactive "hit" compound to generating a fully functionalized probe ready for proteomics experiments.

Caption: From Hit to Probe: A logical workflow.

Part 3: Proteomics Strategies for Target Deconvolution

Once a functional probe is developed, several powerful proteomics strategies can be employed to identify its direct binding partners within a complex biological sample, such as a cell lysate or even in living cells.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique used to isolate a protein of interest along with its binding partners.[11] When applied to a small molecule probe, it identifies proteins that physically associate with the compound.

Principle of Causality: The success of this experiment hinges on the specificity of the interaction. The probe, typically biotinylated, is incubated with a cell lysate. This complex is then captured on streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry. The inclusion of a competition control—where the lysate is co-incubated with an excess of the original, untagged compound—is a self-validating step. True binding partners will show significantly reduced abundance in the competition sample, adding high confidence to the results.

-

Cell Lysis: Harvest cells and lyse in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interaction states.

-

Lysate Pre-clearing: Incubate the lysate with streptavidin beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

-

Probe Incubation: Incubate the pre-cleared lysate with the biotinylated 2-phenyl-4-quinolinol probe (e.g., 1-10 µM) for 2-4 hours at 4°C. For the competition control, add a 100-fold excess of the untagged parent compound 30 minutes prior to adding the probe.

-

Complex Capture: Add fresh streptavidin beads to the lysate-probe mixture and incubate for 1 hour at 4°C to capture the probe-protein complexes.

-

Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for on-gel digestion) or using a more specific elution method like biotin competition.

-

Sample Preparation for MS: Proteins are digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is searched against a protein database to identify the proteins. Quantitative analysis is performed to compare the abundance of proteins between the probe-only sample and the competition control sample.

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy for identifying enzyme targets based on their catalytic activity.[12] This method uses probes that form a covalent bond with active site residues (e.g., cysteine, serine) of specific enzyme families. If a 2-phenyl-4-quinolinol derivative is designed with a reactive "warhead" (like an acrylamide), it can be used in an ABPP workflow.

Principle of Causality: The probe will only label active enzymes. A reporter tag (e.g., an alkyne) on the probe allows for the subsequent "clicking" on of a fluorescent dye or biotin via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). The key to this experiment's self-validating nature is competition. By pre-treating the proteome with a non-tagged version of the inhibitor, the active sites of the target enzymes become occupied. When the reactive probe is added, it can no longer bind, resulting in a loss of signal for the target protein, thus confirming it as the specific target.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying protein targets.[13][14]

Principle of Causality: The binding of a small molecule (the 2-phenyl-4-quinolinol derivative) to its target protein confers a structural stabilization. This stabilization makes the target protein more resistant to degradation by proteases. In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, followed by limited proteolysis. The samples are then analyzed by SDS-PAGE or mass spectrometry. The target protein will appear as a protected, intact band in the compound-treated sample compared to the control, where it will be degraded. This protection is dose-dependent and serves as an internal validation of the interaction.

Part 4: Validating Engagement and Elucidating Mechanism

Identifying a protein target is a critical first step, but it must be followed by rigorous validation of the interaction and an investigation into its functional consequences.

Biophysical Validation of Direct Binding

Once a putative target is identified via proteomics, direct biophysical methods are required to confirm the interaction and determine its binding affinity and kinetics.[15][16]

| Technique | Principle | Key Output | Advantages | Disadvantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein. | Kₐ, Kₔ, Kₔ (kinetics & affinity) | Real-time, label-free, provides kinetic data.[11] | Requires protein immobilization, can have mass transport limitations. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. | Kₔ, ΔH, ΔS (thermodynamics) | Gold standard for affinity, solution-based, no immobilization.[16] | Requires large amounts of pure protein, lower throughput. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in cells or lysate upon ligand binding. | Target engagement in a cellular context. | In-cell/in-situ validation, label-free. | Not all proteins show a clear thermal shift. |

Downstream Proteomics: Mapping Pathway Modulation

Beyond identifying the direct target, it is crucial to understand how inhibiting or modulating that target affects the broader cellular machinery. Quantitative proteomics provides a global, unbiased view of these downstream effects.

Workflow:

-

Cell Treatment: Treat cultured cells with the 2-phenyl-4-quinolinol derivative at a specific concentration (e.g., 5x EC₅₀) and for a defined time course.

-

Quantitative Proteomics: Harvest the cells, extract proteins, and perform quantitative mass spectrometry using methods like SILAC, TMT labeling, or label-free quantification (DIA/DDA).[9][17]

-

Data Analysis: Identify proteins and phosphosites that show statistically significant changes in abundance upon treatment.

-

Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to map the regulated proteins onto known signaling pathways.

This approach can reveal the full mechanism of action. For example, if a 2-phenyl-4-quinolinol derivative is found to bind to a specific kinase, downstream proteomics can confirm this by showing a decrease in the phosphorylation of that kinase's known substrates.

Caption: Hypothetical signaling pathway inhibited by a derivative.

Part 5: Conclusion and Future Outlook

The 2-phenyl-4-quinolinol scaffold is more than just a source of bioactive hits; it is a powerful tool for exploring the proteome. By thoughtfully designing derivatives as chemical probes and applying a multi-pronged proteomics strategy—from target deconvolution with AP-MS to pathway analysis with quantitative proteomics—researchers can build a comprehensive understanding of a compound's mechanism of action. This integrated approach, which combines synthetic chemistry with cutting-edge analytical biology, provides a robust and validated pathway from an initial discovery to a well-characterized lead compound. The future of this field lies in the development of ever-more sophisticated probes, including those that can report on target engagement in real-time within living systems, and the integration of proteomics data with other omics layers to construct a truly holistic view of drug action.

References

-

Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

-

Jelgason, T., & Poklar Ulrih, N. (2017). Analytical techniques for the study of polyphenol-protein interactions. Biochimie, 139, 96-110. [Link]

-

Ballante, F., et al. (2007). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 12(4), 850-859. [Link]

-

Abdel-Wahab, B. F., et al. (2004). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. Africana, 18(1-2), 1-13. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis, characterization, antibacterial, antibiofilm, and molecular docking studies of new 2-phenyl-quinoline-4-carboxylic acid derivatives containing benzimidazolium salts. Journal of Molecular Structure, 1301, 137357. [Link]

-

Jelgason, T., & Poklar Ulrih, N. (2017). Analytical Techniques for the Study of Polyphenol–protein Interactions. ResearchGate. [Link]

-

Spradlin, J. N., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife, 11, e81013. [Link]

-

Zavgorodniy, M. P., et al. (2017). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

-

Wang, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 332. [Link]

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

-

Monti, M., et al. (2026). Functional Proteomics of Quinazolin‐4‐One Derivatives Targeting the Proteasome. PROTEOMICS, 26(3-4), 2500171. [Link]

-

Monti, M., et al. (2026). Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome. Proteomics, e2500171. [Link]

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

-

Thomas, J. R., et al. (2023). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv. [Link]

-

Sabbah, D. A., et al. (2012). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Bioorganic & Medicinal Chemistry, 20(24), 7175-7183. [Link]

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

-

Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. iScience, 27(11), 110356. [Link]

-

Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 190. [Link]

-

Guédénon, S., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 108. [Link]

-

Phizicky, E. M., & Fields, S. (2007). Methods for the detection and analysis of protein-protein interactions. Proteomics, 7(16), 2833-2842. [Link]

-

Suttibut, P., et al. (2022). Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method. Molecules, 27(6), 1805. [Link]

-

MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. MetwareBio. [Link]

-

Wulf, V., & John, H. (2024). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. TrAC Trends in Analytical Chemistry, 179, 117822. [Link]

-

Drug Discovery News. (n.d.). Technology Guide: Bottom-up proteomics. Drug Discovery News. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 12. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical techniques for the study of polyphenol-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Technology Guide: Bottom-up proteomics | Drug Discovery News [drugdiscoverynews.com]

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 5,8-Dichloro-2-phenyl-4-quinolinol

Executive Summary

The compound 5,8-Dichloro-2-phenyl-4-quinolinol (often tautomerized as 5,8-dichloro-2-phenylquinolin-4(1H)-one) is a highly specialized heterocyclic scaffold utilized extensively in proteomics research and early-stage drug discovery[1]. Characterized by its rigid quinoline core, a phenyl ring at the C2 position, and two chlorine substituents at the C5 and C8 positions, this molecule serves as a privileged structural motif. This whitepaper provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol based on the Conrad-Limpach reaction, and its mechanistic utility in pharmacological targeting.

Physicochemical & Structural Profiling

Understanding the exact molecular metrics of 5,8-Dichloro-2-phenyl-4-quinolinol is critical for downstream applications such as assay development, liquid chromatography-mass spectrometry (LC-MS) calibration, and structure-activity relationship (SAR) modeling. The presence of the di-chloro substitution pattern significantly increases the lipophilicity of the molecule, enhancing its potential for hydrophobic pocket binding in target proteins.

| Property | Value / Description |

| IUPAC Name | 5,8-Dichloro-2-phenylquinolin-4-ol |

| CAS Number | 1070879-78-5 |

| Molecular Formula | C15H9Cl2NO |

| Molecular Weight | 290.14 g/mol |

| Monoisotopic Mass | ~289.006 Da |

| Hydrogen Bond Donors | 1 (OH / NH tautomeric shift) |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Isotopic Signature (MS) | 9:6:1 ratio (due to two |

Data supported by [1].

De Novo Synthesis: The Conrad-Limpach Protocol

The most robust and field-proven method for synthesizing 4-hydroxyquinolines with specific substitution patterns is the [2]. This two-step process involves the condensation of an aniline with a

To synthesize 5,8-Dichloro-2-phenyl-4-quinolinol, the required starting materials are 2,5-dichloroaniline and ethyl benzoylacetate .

Conrad-Limpach synthesis workflow for 5,8-Dichloro-2-phenyl-4-quinolinol.

Step 1: Enamine Formation (Condensation)

Objective: Form the

-

Charge the Reactor: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,5-dichloroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

-

Catalysis & Solvent: Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Reflux: Heat the mixture to 110°C for 4–6 hours.

-

Causality & Validation: The condensation reaction produces water as a byproduct. The Dean-Stark trap is explicitly used to continuously remove this water, thereby driving the chemical equilibrium forward via Le Chatelier's principle to maximize the yield of the enamine intermediate[2]. Reaction completion is self-validated via Thin Layer Chromatography (TLC); the disappearance of the 2,5-dichloroaniline spot confirms full conversion.

Step 2: Thermal Cyclization

Objective: Induce electrocyclic ring closure of the intermediate to form the quinoline core.

-

Solvent Preparation: In a separate flask, heat Dowtherm A (or diphenyl ether) to 250°C.

-

Addition: Slowly add the concentrated

-aminoacrylate intermediate dropwise to the boiling solvent. -

Cyclization: Maintain the temperature at 250°C for 1–2 hours.

-

Causality & Validation: The extreme temperature (250°C) is thermodynamically mandatory. It provides the activation energy required for the electrocyclic ring closure and the subsequent elimination of ethanol, which temporarily disrupts and then restores aromaticity to form the stable 4-hydroxyquinoline system[4]. Dowtherm A is chosen specifically because its high boiling point accommodates these extreme conditions without degrading[4].

-

Workup: Upon cooling to room temperature, the product will precipitate. Filter the precipitate and wash with cold hexane to remove residual Dowtherm A.

Analytical Characterization & Validation

A self-validating experimental system requires rigorous analytical confirmation of the synthesized product.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The sample must be analyzed in positive electrospray ionization (ESI+) mode. The mass spectrum will exhibit a highly characteristic 9:6:1 isotopic cluster at m/z 290, 292, and 294. This specific ratio is the mathematical signature of a molecule containing two chlorine atoms, definitively validating the structural integrity of the 5,8-dichloro substitution.

-

H-NMR (Nuclear Magnetic Resonance): In DMSO-

Pharmacological Targeting Mechanism

Derivatives of 2-phenyl-4-quinolinols are widely documented as potent kinase inhibitors and antimalarial agents[5]. The structural topology of 5,8-Dichloro-2-phenyl-4-quinolinol allows it to act as a competitive ATP-mimetic. The nitrogen and oxygen atoms of the quinolinol core form critical hydrogen bonds with the hinge region of target kinases, while the di-chloro-substituted aromatic system engages in deep hydrophobic packing within the binding pocket.

Putative mechanism of action for 4-quinolinol derivatives in kinase inhibition pathways.

By displacing ATP, the molecule induces a conformational lock that prevents the auto-phosphorylation of the kinase. This directly attenuates downstream signal transduction, ultimately leading to phenotypic readouts such as cell cycle arrest or apoptosis in targeted assays.

References

-

Title: Conrad-Limpach Synthesis Source: SynArchive URL: [Link]

-

Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]

-

Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: PubMed Central (PMC) URL: [Link]

Sources

The 5,8-Dichloroquinoline Scaffold: Synthetic Access and Pharmacological Utility

This in-depth technical guide details the medicinal chemistry, synthesis, and therapeutic utility of the 5,8-dichloroquinoline scaffold.

Executive Summary

The 5,8-dichloroquinoline scaffold represents a specific, electronically tuned pharmacophore distinct from its more common isomers (e.g., the 4,7-dichloro moiety of chloroquine or the 5,7-dichloro motif of antimicrobial 8-hydroxyquinolines). In modern drug discovery, this scaffold is valued for its ability to modulate metabolic stability by blocking C5/C8 oxidation sites and for its unique electronic landscape , which enhances halogen bonding interactions and alters the basicity of the quinoline nitrogen.

This guide provides a self-validating roadmap for researchers to synthesize, functionalize, and evaluate 5,8-dichloroquinoline derivatives, with a focus on applications in Quinone Reductase 2 (QR2) inhibition , antimalarial resistance reversal , and heteroarenediyne activation .

Medicinal Chemistry Rationale

Electronic and Steric Landscape

The strategic placement of chlorine atoms at the 5 and 8 positions imparts specific properties to the quinoline core:

-

Metabolic Blockade: The C5 and C8 positions are electron-rich sites on the benzene ring of quinoline, prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination at these sites significantly extends the half-life (

) of the scaffold. -

Electronic Deactivation: The inductive electron-withdrawing effect (-I) of the chlorines reduces the electron density of the benzene ring, making the scaffold less susceptible to further electrophilic attack but activating it for specific nucleophilic substitutions (e.g., at C2/C4).

-

pKa Modulation: The C8-chloro substituent exerts a steric and electronic influence on the quinoline nitrogen (N1), lowering its pKa compared to unsubstituted quinoline. This is critical for optimizing membrane permeability and lysosomal trapping in antimalarial design.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold in a drug design context.

Figure 1: SAR Logic of the 5,8-Dichloroquinoline Scaffold. The C5/C8 chlorines serve as metabolic blockers and electronic tuners.

Synthetic Pathways[1][2][3][4][5]

Reliable access to the scaffold is the first bottleneck. Two primary routes are recommended: the Modified Skraup Synthesis (De Novo) and Electrophilic Chlorination (Late-Stage).

Method A: Modified Skraup Synthesis (Primary Route)

This method is preferred for generating the core scaffold from inexpensive aniline precursors. It is robust and scalable.[1]

Reaction:

Mechanism:

-

Michael addition of 2,5-dichloroaniline to acrolein.[1]

-

Cyclization onto the ortho-carbon (C6 of aniline, becoming C5 of quinoline? Correction: The ring closes at the unsubstituted ortho position. For 2,5-dichloroaniline, the NH2 is at 1, Cl at 2 and 5. The open ortho position is C6. Cyclization at C6 yields the 5,8-dichloro substitution pattern on the final quinoline.)

-

Oxidation (aromatization) by nitrobenzene.[1]

Method B: Electrophilic Chlorination (Secondary Route)

Used when starting from pre-functionalized quinolines (e.g., 8-chloroquinoline).

Reaction:

Note: Direct chlorination of quinoline typically yields a mixture of 5-chloro, 8-chloro, and 5,8-dichloro products.[1] The addition of

Synthetic Workflow Diagram

Figure 2: Synthetic routes to 5,8-dichloroquinoline.[1] The Skraup synthesis is preferred for regiochemical certainty.

Therapeutic Applications & Case Studies

Quinone Reductase 2 (QR2) Inhibition

The 5,8-dichloroquinoline scaffold has gained prominence as a core structural element in Ammosamide analogues .[1] Ammosamides are natural products that target Quinone Reductase 2 (QR2), an enzyme implicated in oxidative stress and cancer cell detoxification.

-

Mechanism: The planar quinoline ring intercalates into the QR2 active site.

-

Role of Cl: The 5,8-dichloro substitution mimics the steric bulk of the natural product's bromines or methyls while modulating the electron density to optimize

-stacking interactions with the FAD cofactor isoalloxazine ring. -

Data: Analogs containing the 5,8-dichloro motif have demonstrated

values in the low nanomolar range (4–60 nM) against QR2.

Antimalarial "Reversed Chloroquines"

While 4,7-dichloroquinoline (Chloroquine) is the standard, the 5,8-dichloro isomer is utilized in "Reversed Chloroquine" (RCQ) strategies to overcome resistance.

-

Concept: Resistance often arises from the mutated PfCRT transporter expelling the drug. Changing the chlorination pattern alters the dipole moment and pKa, potentially evading transporter recognition while maintaining heme-binding affinity.

-

Observation: 5,8-dichloro analogs often show reduced cross-resistance in P. falciparum strains resistant to chloroquine (e.g., Dd2 strain).

Experimental Protocols

Protocol: Synthesis of 5,8-Dichloroquinoline (Skraup Method)

Objective: Synthesize 5,8-dichloroquinoline from 2,5-dichloroaniline.

-

Reagents:

-

2,5-Dichloroaniline (16.2 g, 0.1 mol)

-

Glycerol (30 mL)

-

Concentrated Sulfuric Acid (25 mL)

-

Nitrobenzene (12 mL)

-

Ferrous Sulfate (

, 1.0 g) - Moderator to prevent violent exotherm.[1]

-

-

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

-

Addition: Add 2,5-dichloroaniline, ferrous sulfate, glycerol, and nitrobenzene. Mix well.

-

Acidification: Add concentrated

dropwise with shaking. The mixture will become hot. -

Heating: Heat the mixture cautiously on an oil bath. Maintain reflux at ~140-150°C for 4 hours. Caution: Reaction can be vigorous.[3]

-

Workup: Cool to room temperature. Dilute with water (100 mL). Steam distill to remove unreacted nitrobenzene.[1]

-

Isolation: Basify the residue with 50% NaOH solution until pH > 10. Steam distill again to collect the product.

-

Purification: Extract the distillate with Dichloromethane (DCM). Dry over

, filter, and concentrate. Recrystallize from ethanol.

-

-

Validation:

-

TLC: Silica gel, Hexane:EtOAc (8:2). Product should be UV active.[1]

-

1H NMR (CDCl3): Look for characteristic quinoline doublets. The 5,8-substitution pattern results in a specific coupling pattern in the benzene ring (two doublets if no other substituents,

Hz).

-

Protocol: QR2 Inhibition Assay

Objective: Evaluate the potency of 5,8-dichloroquinoline derivatives.

-

System: Recombinant human QR2 enzyme with N-methyldihydronicotinamide (NMeH) as the co-substrate and Menadione as the substrate.[1]

-

Detection: Fluorescence decay of NMeH (Ex 360 nm / Em 460 nm).

-

Steps:

-

Incubate QR2 (1 nM) with test compound (variable conc.) in Tris-HCl buffer (pH 8.0) for 10 mins.

-

Add NMeH (100

M) and Menadione (30 -

Monitor fluorescence decrease over 5 minutes.[1]

-

Calculate

by plotting reaction rate vs. log[Inhibitor].

-

Quantitative Data Summary

Table 1 compares the physicochemical properties of the 5,8-dichloro scaffold against the standard 4,7-dichloro scaffold (Chloroquine core).

| Property | 4,7-Dichloroquinoline | 5,8-Dichloroquinoline | Impact on Drug Design |

| LogP (Calc) | ~3.1 | ~3.4 | 5,8-isomer is more lipophilic; better BBB penetration.[1] |

| pKa (Quinoline N) | ~4.3 | ~3.8 | Reduced basicity; alters lysosomal accumulation ratios. |

| Metabolic Liability | High (N-dealkylation, OH) | Low (C5/C8 blocked) | Enhanced metabolic stability against aromatic hydroxylation. |

| Melting Point | 86°C | Solid (High MP) | Indicates stable crystal lattice packing. |

References

-

Synthesis of 5,8-dichloroquinoline via Chlorination

-

QR2 Inhibition & Ammosamide Analogs

-

Bergman Cyclization & Heteroarenediynes

-

Antimalarial Resistance Reversal

- Title: Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Rel

- Source: Antimicrobial Agents and Chemotherapy (ASM Journals).

-

URL:[Link]

-

General Quinoline Synthesis (Skraup)

Sources

- 1. dimethyl 7-(benzyloxycarbonylamino)-5-chloroquinoline-2,4-dicarboxylate - CAS号 1353988-79-0 - 摩熵化学 [molaid.com]

- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scispace.com [scispace.com]

- 5. pjsir.org [pjsir.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

Therapeutic Potential of 2-Phenyl-4-Quinolinol Analogs: A Technical Guide

This technical guide provides a comprehensive analysis of 2-phenyl-4-quinolinol analogs, focusing on their structural versatility, synthesis, and therapeutic efficacy as potent antimitotic agents.

Executive Summary

The 2-phenyl-4-quinolinol scaffold (often interchangeable with its tautomer, 2-phenyl-4-quinolone ) represents a "privileged structure" in medicinal chemistry. Structurally analogous to flavonoids (aza-flavones), these compounds have emerged as potent tubulin polymerization inhibitors , targeting the colchicine-binding site with nanomolar efficacy. Unlike traditional chemotherapeutics that often suffer from multidrug resistance (MDR), specific 2-phenyl-4-quinolinol analogs (e.g., CHM-1) demonstrate efficacy against MDR-positive cell lines, making them critical candidates for next-generation oncology pipelines.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

Tautomeric Equilibrium

A critical understanding for the synthetic chemist is the tautomeric balance between the 4-quinolinol (enol) and 4-quinolone (keto) forms.

-

Thermodynamics: In most polar solvents and solid states, the 4-quinolone (keto) tautomer is favored due to aromatic stability in the pyridone ring.

-

Nomenclature: While often referred to as "quinolinols" in older literature, "quinolones" is the chemically accurate descriptor for the stable species. However, O-alkylation traps the molecule in the quinolinol form, which significantly alters binding kinetics.

SAR Analysis

The pharmacophore is defined by three critical regions:

-

A-Ring (Quinoline Core): Electron-donating groups (EDGs) at C-6 and C-7 (e.g., -OMe, -OCH₂O-) enhance lipophilicity and binding affinity.

-

B-Ring (2-Phenyl Moiety): This ring mimics the B-ring of colchicine. Ortho-substitution (e.g., 2'-F, 2'-OMe) restricts rotation, locking the molecule in a bioactive conformation.

-

C-4 Position: The carbonyl oxygen acts as a hydrogen bond acceptor for the β-tubulin subunit.

Caption: SAR map highlighting critical substitution patterns for maximizing antimitotic activity.

Therapeutic Mechanism: Microtubule Destabilization

The primary mechanism of action is the disruption of microtubule dynamics. Unlike taxanes (which stabilize microtubules), 2-phenyl-4-quinolinol analogs function as destabilizing agents .

Mechanism of Action (MOA) Workflow

-

Binding: The analog penetrates the cell membrane and binds to the colchicine-binding site at the interface of α- and β-tubulin heterodimers.

-

Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.

-

Catastrophe: This leads to microtubule depolymerization, causing the collapse of the mitotic spindle.

-

Arrest: The cell fails to pass the Spindle Assembly Checkpoint (SAC), arresting in the G2/M phase .

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation, leading to cell death.

Caption: Sequential pathway from ligand binding to apoptotic cell death.

Experimental Protocols

Synthesis: Oxidative Cyclization of 2'-Aminochalcones

This protocol is favored for its operational simplicity and high yield of 2-phenyl-4-quinolones. It avoids the harsh conditions of the Conrad-Limpach method.

Reaction Overview: 2'-Aminoacetophenone + Benzaldehyde → 2'-Aminochalcone → 2-Phenyl-4-Quinolone

Step-by-Step Protocol:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Reagents: 2'-Aminoacetophenone (10 mmol), Substituted Benzaldehyde (10 mmol), NaOH (40%, 5 mL), Ethanol (20 mL).

-

Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature for 12–24 hours.

-

Validation: Appearance of a yellow/orange precipitate indicates chalcone formation.

-

Isolation: Pour into ice water, filter, wash with water, and recrystallize from ethanol.

-

-

Oxidative Cyclization:

-

Reagents: 2'-Aminochalcone (5 mmol), Iodine (I₂, 0.5 mmol, 10 mol%), DMSO (10 mL).

-

Procedure: Dissolve the chalcone in DMSO. Add catalytic iodine. Heat the mixture to 130°C for 2–4 hours.

-

Mechanism: I₂ promotes the oxidative cyclization of the amino-enone intermediate.

-

Validation: Monitor by TLC (disappearance of chalcone spot).

-

Isolation: Cool to room temperature. Pour into crushed ice containing 5% sodium thiosulfate (to quench I₂). The product precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from DMF/Ethanol.

-

Bioassay: Tubulin Polymerization Assay

To verify the mechanism, a cell-free turbidimetric assay is required.

-

Reagents: Purified tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Procedure:

-

Prepare tubulin solution (3 mg/mL) in PEM buffer with GTP on ice.

-

Add test compound (dissolved in DMSO) to a pre-warmed 96-well plate (37°C).

-

Add tubulin solution to the wells.

-

Measurement: Immediately read absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Interpretation: A decrease in the Vmax (slope of the polymerization curve) compared to the vehicle control indicates inhibition.

Data Presentation: Comparative Potency

The following table summarizes the cytotoxicity (IC₅₀) of a lead analog, CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone), compared to standard clinical agents.

| Compound | Target | MCF-7 (Breast) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) | HCT-116 (Colon) IC₅₀ (nM) | MDR Status |

| CHM-1 | Tubulin (Colchicine Site) | 65 | 120 | 98 | Active |

| Colchicine | Tubulin (Colchicine Site) | 15 | 20 | 18 | Toxic |

| Paclitaxel | Tubulin (Taxane Site) | 2.5 | 4.0 | 3.5 | Resistant |

| Doxorubicin | DNA Intercalation | 350 | 420 | 280 | Resistant |

Note: CHM-1 exhibits nanomolar potency comparable to clinical standards but retains activity in P-gp overexpressing cells (MDR), unlike Paclitaxel.

References

-

Kuo, S. C., et al. (1993).[3] "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin." Journal of Medicinal Chemistry. Link

-

Liou, J. P., et al. (2004).[3] "Concise synthesis and structure-activity relationships of 2-phenyl-4-quinolone derivatives as antimitotic agents." Journal of Medicinal Chemistry. Link

-

Wang, L., et al. (2017).[4] "Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Hsieh, H. P., et al. (2005). "Synthesis and anti-proliferative activity of 2-phenyl-4-quinolone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

Chen, Y., et al. (2023). "Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate." ACS Omega. Link

Sources

5,8-Dichloro-2-phenyl-4-quinolinol safety data sheet (SDS)

Whitepaper: Advanced Safety, Handling, and Experimental Application of 5,8-Dichloro-2-phenyl-4-quinolinol

Executive Summary

In contemporary drug discovery and proteomics research, halogenated quinoline derivatives serve as privileged scaffolds. 5,8-Dichloro-2-phenyl-4-quinolinol (CAS: 1070879-78-5) is a highly lipophilic, sterically hindered compound utilized primarily as a precursor or active agent in the development of kinase inhibitors, antimalarials, and antimicrobial therapeutics[1].

As a Senior Application Scientist, I approach safety data sheets (SDS) not merely as regulatory checklists, but as foundational blueprints for experimental design. The physicochemical properties that make this compound biologically active—namely, its planar aromatic system and electron-withdrawing chlorine atoms—also dictate its toxicological profile and handling requirements. This guide synthesizes the standard SDS data of the 4-hydroxyquinoline class with field-proven methodologies to ensure both researcher safety and data integrity.

Physicochemical Profile & Structural Rationale

To design effective assays, we must first understand the molecule's physical nature. The addition of a 2-phenyl group and 5,8-dichloro substitutions to the base 4-quinolinol ring significantly increases the compound's hydrophobicity and molecular weight (290.14 g/mol )[1]. This structural configuration drives its ability to penetrate lipid bilayers but renders it practically insoluble in aqueous buffers.

Table 1: Physicochemical Properties

| Property | Value / Description | Experimental Implication |

|---|---|---|

| CAS Number | 1070879-78-5[1] | Unique identifier for procurement and tracking. |

| Molecular Formula | C₁₅H₉Cl₂NO[1] | High carbon/halogen ratio indicates extreme lipophilicity. |

| Molecular Weight | 290.14 g/mol [1] | Optimal size for small-molecule target binding (Rule of 5 compliant). |

| Physical State | Solid / Powder[2] | Prone to aerosolization; requires draft-free weighing environments. |

| Solubility | DMSO, DMF (Aqueous insoluble) | Must be prepared as a concentrated organic stock before aqueous dilution. |

Hazard Identification & Toxicological Mechanisms

While specific in vivo toxicity data for 5,8-Dichloro-2-phenyl-4-quinolinol is limited, we extrapolate its safety profile from the well-documented 4-hydroxyquinoline scaffold[3][4]. The compound is classified as hazardous under GHS standards due to its potential to cause cellular irritation and disrupt biological membranes.

Table 2: GHS Hazard Classification & Causality

| Hazard Class | Category | H-Statement | Mechanistic Causality |

|---|---|---|---|

| Skin Irritation | Category 2[2] | H315: Causes skin irritation[4] | Lipophilicity allows partitioning into the stratum corneum, causing localized lipid disruption and inflammation. |

| Eye Irritation | Category 2A[5] | H319: Causes serious eye irritation[4] | The planar ring system can interact with corneal proteins, leading to rapid oxidative stress and irritation. |

| STOT (Single Exposure) | Category 3[2] | H335: May cause respiratory irritation[4] | Inhalation of micro-particulates triggers mucosal immune responses in the upper respiratory tract. |

Mechanism of Action & Cellular Toxicity

When handled improperly, accidental exposure to halogenated quinolines can lead to cellular stress. The diagram below illustrates the theoretical pathway of cellular toxicity, driven by lipophilic diffusion and subsequent off-target interactions.

Cellular toxicity and stress response pathway induced by halogenated quinoline exposure.

Causality-Driven Safety & Handling Protocols

Standard SDS guidelines state "wear gloves and use in a ventilated area"[5]. As scientists, we must understand the why behind these mandates to build a culture of genuine safety.

-

Respiratory Protection (P261): Because the compound is a fine powder with STOT SE 3 (respiratory irritation) classification[4], weighing must never be done on an open bench. Air currents can aerosolize the powder. Protocol: Weigh only within a certified ductless fume hood or a localized HEPA-filtered analytical enclosure.

-

Dermal Protection (P280): The lipophilic nature of the 2-phenyl and dichloro groups means this compound will easily bypass the skin's aqueous barriers if dissolved in a carrier solvent like DMSO. Protocol: Double-gloving with nitrile (not latex, which degrades in DMSO) is mandatory when handling stock solutions.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in drug discovery assays, the preparation and application of the compound must follow strict, self-validating methodologies.

Protocol 1: Solubilization and Stock Preparation

Due to its hydrophobicity, introducing this compound directly to aqueous media will cause immediate precipitation, ruining dose-response curves.

-

Weighing: Transfer 2.90 mg of 5,8-Dichloro-2-phenyl-4-quinolinol powder into a static-free amber glass vial inside a ventilated enclosure.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (100%) to achieve a 10 mM master stock .

-

Homogenization: Vortex for 30 seconds, followed by sonication in a water bath at room temperature for 5 minutes to ensure the disruption of all crystal lattices.

-

Self-Validation Check (Critical): Centrifuge the vial at 10,000 x g for 3 minutes. Inspect the bottom of the vial against a light source. Logic: If a visible pellet remains, the compound is not fully dissolved, and the true molarity of the supernatant is unknown. Do not proceed until complete dissolution is achieved.

-

Storage: Aliquot into 50 µL volumes in tightly sealed tubes and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

Protocol 2: In Vitro Cell Viability Assay Preparation

When testing this compound against cell lines (e.g., via MTT or CellTiter-Glo), managing the DMSO concentration is the most critical variable.

-

Intermediate Dilution: Thaw a 10 mM aliquot. Dilute 1:100 in sterile PBS to create a 100 µM intermediate stock (now containing 1% DMSO).

-

Media Spiking: Dilute the intermediate stock further into pre-warmed cell culture media to reach your final desired concentration (e.g., 1 µM).

-

Self-Validation Check (Vehicle Control): You must prepare a parallel "Vehicle Control" containing the exact same final concentration of DMSO (e.g., 0.01%) but lacking the quinoline compound. Logic: If the vehicle control shows <95% cell viability compared to untreated cells, your solvent is causing background toxicity, invalidating the assay results.

Standardized workflow for the safe handling, solubilization, and assay preparation of lipophilic quinolines.

References

Sources

Methodological & Application

synthesis of 5,8-Dichloro-2-phenyl-4-quinolinol from 2-amino-3,6-dichlorobenzoic acid

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound: 5,8-Dichloro-2-phenyl-4-quinolinol (CAS: 1070879-78-5)[1] Precursor: 2-Amino-3,6-dichlorobenzoic acid (CAS: 3032-32-4)

Strategic Overview & Mechanistic Causality

The 4-hydroxyquinoline (or 4-quinolinol) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimalarials, and novel proteomics probes[1]. The synthesis of 5,8-dichloro-2-phenyl-4-quinolinol requires the precise construction of the nitrogenous heterocycle while maintaining the integrity of the sterically demanding 3,6-dichloro substitution pattern present on the starting anthranilic acid.

To achieve this, we present two divergent but highly reliable synthetic methodologies. The choice of route depends on the scale, available equipment, and purity requirements of the campaign:

-

Protocol A (The Niementowski Route): A direct, atom-economical condensation of the free anthranilic acid with acetophenone. This route relies on acid-catalyzed cyclodehydration[2].

-

Protocol B (The Two-Step Ester/EBA Route): A higher-yielding, thermodynamically driven sequence utilizing ethyl benzoylacetate (EBA). This method mitigates the risk of starting material decarboxylation by first forming a stable enamine, followed by high-temperature thermal cyclization[3],[4].

The Causality of Experimental Design

In Protocol A , the primary challenge is the equilibrium of the initial Schiff base formation. We force this equilibrium forward using a Dean-Stark trap. The continuous removal of the water byproduct acts as a thermodynamic sink; without it, the reaction stalls.

In Protocol B , the use of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is not arbitrary. The final cyclization requires overcoming a significant activation energy barrier to form the quinolinol ring. Dowtherm A provides a stable reflux temperature of ~258 °C, which is the exact thermal environment required to drive the cyclization to completion rapidly, minimizing degradation[4].

Visualization of the Synthetic Pathways

Synthetic workflows for 5,8-Dichloro-2-phenyl-4-quinolinol via Niementowski and Two-Step routes.

Step-by-Step Methodologies

Protocol A: Direct Niementowski Condensation

Design Principle: A self-validating single-step process where the physical collection of water dictates reaction progress.

Reagents:

-

2-Amino-3,6-dichlorobenzoic acid: 10.0 g (48.5 mmol)

-

Acetophenone: 6.4 g (53.3 mmol, 1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH): 0.46 g (2.4 mmol, 0.05 equiv)

-

Xylene (mixture of isomers): 100 mL

Procedure:

-

Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add the 2-amino-3,6-dichlorobenzoic acid, acetophenone, p-TsOH, and xylene to the flask.

-

Reflux & In-Process Control (IPC): Heat the mixture to a vigorous reflux (external bath ~160 °C). Monitor the Dean-Stark trap. The reaction is a self-validating system: the theoretical yield of water is ~1.75 mL (two equivalents: one from imine formation, one from cyclization).

-

Validation Check: Do not halt the reaction until water evolution completely ceases (typically 18–24 hours). If water collection stops at <1.0 mL, verify the bath temperature, as the intermediate has not fully cyclized.

-

Workup: Cool the reaction mixture to room temperature. The product will precipitate as a crude solid. Filter the solid under vacuum and wash successively with cold xylene (20 mL) and hexanes (50 mL).

-

Purification: Recrystallize from boiling ethanol or DMF/water to yield the pure product.

Protocol B: Two-Step Esterification & EBA Cyclization

Design Principle: Maximizing yield through intermediate isolation and extreme thermal driving force.

Step 1: Esterification

-

Suspend 2-amino-3,6-dichlorobenzoic acid (10.0 g) in anhydrous methanol (100 mL).

-

Cautiously add concentrated H₂SO₄ (2 mL) dropwise. Reflux for 12 hours.

-

Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate to isolate methyl 2-amino-3,6-dichlorobenzoate.

Step 2: Condensation & Thermal Cyclization

-

Enamine Formation: In a flask equipped with a Dean-Stark trap, combine the methyl ester (10.0 g, ~45 mmol), ethyl benzoylacetate (8.7 g, 45 mmol), methanesulfonic acid (0.2 mL), and benzene or toluene (100 mL). Reflux until 1 equivalent of water is collected[4].

-